N-(4-Trifluoromethylnicotinoyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-1-2-13-3-5(6)8(17)14-4-7(15)16/h1-3H,4H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYGGSBXWTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676420 | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207502-65-6 | |
| Record name | N-(4-Trifluoromethylnicotinoyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207502656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)nicotinoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92OK084J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization of N 4 Trifluoromethylnicotinoyl Glycine for Research Applications
Synthetic Methodologies for N-(4-Trifluoromethylnicotinoyl)glycine
The synthesis of this compound involves the formation of an amide bond between 4-(trifluoromethyl)nicotinic acid and the amino acid glycine (B1666218). This can be achieved through both traditional chemical methods and emerging biocatalytic approaches.
The primary chemical route to this compound is through the acylation of glycine with an activated form of 4-(trifluoromethyl)nicotinic acid. This is a standard amide bond formation reaction. The process typically begins with the activation of the carboxylic acid group of 4-(trifluoromethyl)nicotinic acid to make it more susceptible to nucleophilic attack by the amino group of glycine.
A common method involves converting the nicotinic acid derivative into an acyl chloride. This is often achieved by reacting 4-(trifluoromethyl)nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene. acs.org The resulting 4-(trifluoromethyl)nicotinoyl chloride is a highly reactive intermediate. acs.org This activated intermediate is then reacted with glycine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the final this compound product. acs.org
Alternatively, a one-pot synthesis can be employed using coupling agents. Patent literature describes a similar synthesis for N-cyanomethyl-4-(trifluoromethyl)nicotinamide where 4-trifluoromethyl nicotinic acid is reacted directly with an amine (aminoacetonitrile hydrochloride) in the presence of phosgene (B1210022) or a phosgene equivalent and an acid-binding agent like potassium carbonate or a tertiary amine. researchgate.net This one-pot method avoids the isolation of the highly reactive acyl chloride and can lead to high yields (≥90%) and purity (≥98%). researchgate.net This approach is directly applicable to the synthesis of this compound by substituting aminoacetonitrile (B1212223) with glycine.
Table 1: Chemical Synthesis Reaction Overview
| Step | Reactants | Reagents/Conditions | Product | Ref |
| Activation | 4-(Trifluoromethyl)nicotinic acid | Thionyl chloride or Triphosgene, Catalyst (e.g., DMF), Solvent (e.g., Toluene), 40-110°C | 4-(Trifluoromethyl)nicotinoyl chloride | acs.org |
| Amidation | 4-(Trifluoromethyl)nicotinoyl chloride, Glycine | Base (e.g., acid-binding agent), Water, 0-100°C | This compound | acs.org |
| One-Pot | 4-(Trifluoromethyl)nicotinic acid, Glycine | Phosgene or equivalent, Acid-binding agent (e.g., K₂CO₃, Pyridine), Solvent (e.g., Toluene, Acetonitrile) | This compound | researchgate.net |
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for forming amide bonds. rsc.orgrsc.org While specific microbial fermentation routes for this compound are not widely documented, several classes of enzymes are well-suited for this type of transformation.
Glycine N-acyltransferases (GLYATs) are a key family of enzymes that catalyze the conjugation of an acyl-CoA molecule with glycine to form an N-acylglycine. wikipedia.orgnih.govuniprot.org The reaction mechanism involves two main steps. First, the carboxylic acid (4-trifluoromethylnicotinic acid) must be activated to its corresponding acyl-CoA thioester, a reaction typically catalyzed by an acyl-CoA synthetase at the expense of ATP. nih.gov Subsequently, GLYAT facilitates the transfer of the 4-trifluoromethylnicotinoyl group from the CoA thioester to the amino group of glycine, releasing CoA and forming the desired product. wikipedia.orgnih.gov This enzymatic pathway is responsible for the biosynthesis of numerous N-acylglycines in mammals for the detoxification of xenobiotic and endogenous carboxylic acids. nih.govnih.gov Engineered GLYAT enzymes could potentially be developed to accept 4-trifluoromethylnicotinoyl-CoA as a substrate.
Hydrolases , such as lipases and acylases, represent another major group of enzymes for amide synthesis. researchgate.netnih.gov These enzymes can catalyze the reverse reaction of hydrolysis under specific conditions, such as in low-water environments or solvent-free systems. rsc.orgrsc.org For example, acylase I has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids from the corresponding fatty acid and amino acid in a glycerol-water system. researchgate.net More recently, a novel strategy involves an ester-amide interconversion cascade. nih.govnih.gov In this approach, a lipase (B570770) first catalyzes the esterification of the carboxylic acid, and the resulting activated ester intermediate then undergoes aminolysis with the amino acid to form the amide bond. nih.gov This method has been successfully used to synthesize various N-acyl glycines with high yields. nih.gov
Table 2: Potential Biocatalytic Approaches
| Enzyme Class | Strategy | Key Steps | Potential Substrates | Ref |
| Glycine N-acyltransferase (GLYAT) | Acyl-CoA Activation & Transfer | 1. Activation of 4-(CF₃)nicotinic acid to 4-(CF₃)nicotinoyl-CoA (requires Acyl-CoA Synthetase). 2. Transfer of acyl group to glycine. | 4-(Trifluoromethyl)nicotinoyl-CoA, Glycine | wikipedia.orgnih.gov |
| Hydrolases (e.g., Lipase, Acylase) | Reverse Hydrolysis / Ester-Amide Interconversion | 1. Direct condensation in low-water media. OR 2. Lipase-catalyzed esterification followed by aminolysis with glycine. | 4-(Trifluoromethyl)nicotinic acid, Glycine | researchgate.netnih.govnih.gov |
Synthetic Strategies for Trifluoromethylated Nicotinic Acid Derivatives as Precursors or Analogs
The synthesis of the key precursor, 4-(trifluoromethyl)nicotinic acid, and its isomers is crucial. There are three primary strategies for introducing a trifluoromethyl group onto a pyridine (B92270) ring. nih.govmdpi.com
The Swarts reaction, first reported in the 1890s, is a classical and industrially significant method for synthesizing trifluoromethylated aromatics. nih.gov This approach involves the fluorination of a trichloromethyl group using a fluorinating agent. For pyridine derivatives, the process typically starts with a methylpyridine (picoline), which is first chlorinated to a (trichloromethyl)pyridine. This intermediate is then treated with a fluorine source, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), to exchange the chlorine atoms for fluorine, yielding the (trifluoromethyl)pyridine. nih.govmdpi.com A simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst is an advantageous one-step industrial process. mdpi.com
An alternative to modifying a pre-existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. This method offers excellent regiochemical control. mdpi.com A common strategy involves the cyclocondensation reaction of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with an amine or ammonia (B1221849) source and another component to complete the pyridine ring. mdpi.comhmdb.ca For example, 4-trifluoromethylnicotinic acid can be prepared via the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile, followed by hydrolysis of the resulting nitrile to a carboxylic acid. hmdb.ca
Directly introducing a trifluoromethyl group into the pyridine ring is a more modern and atom-economical approach. These methods often involve the generation of a trifluoromethyl radical (•CF₃) or a nucleophilic "CF₃⁻" or electrophilic "CF₃⁺" equivalent that can react with the pyridine ring. One prominent method involves the reaction of a bromo- or iodopyridine with a trifluoromethyl-copper species (e.g., "CuCF₃"). mdpi.com Another approach involves the reaction of 3-cyanopyridine (B1664610) with butyllithium (B86547) and tetramethylethylenediamine to create a lithiated intermediate, which is then reacted with a trifluoromethyl source like bromotrifluoromethane (B1217167) to yield 4-trifluoromethyl-3-cyanopyridine. nih.gov Subsequent hydrolysis affords the desired 4-trifluoromethylnicotinic acid. nih.gov
Table 3: Summary of Precursor Synthesis Strategies
| Strategy | Description | Starting Materials Example | Key Building Block/Reagent | Ref |
| Chlorine/Fluorine Exchange | Halogen exchange on a trichloromethyl group attached to the pyridine ring. | 3-Picoline → 3-(Trichloromethyl)pyridine | HF or SbF₃ | nih.govmdpi.com |
| Pyridine Ring Construction | Building the pyridine ring from acyclic parts, one of which contains a CF₃ group. | 3-Aminoacrylonitrile | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | mdpi.comhmdb.ca |
| Direct Trifluoromethylation | Introduction of a CF₃ group onto a pre-formed pyridine ring. | 3-Cyanopyridine | Butyllithium, Bromotrifluoromethane | mdpi.comnih.gov |
Derivatization of this compound for Structure-Activity Relationship Studies
Derivatization of a lead compound like this compound is a crucial step in drug discovery and agrochemical research to explore its structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For this compound, derivatization can be focused on the nicotinoyl ring, the trifluoromethyl group, or the glycine moiety.
Modification of the Glycine Moiety:
The glycine portion of the molecule offers several sites for derivatization. The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, converting the carboxylic acid to a methyl or ethyl ester can increase its lipophilicity, which may enhance cell membrane permeability.
Furthermore, the amino acid itself can be replaced with other natural or unnatural amino acids to probe the spatial and electronic requirements of the target binding site. For example, substituting glycine with alanine (B10760859) would introduce a methyl group, adding steric bulk, while using a charged amino acid like aspartic acid or lysine (B10760008) would introduce a charge.
Derivatization for Analytical and Quantitative Studies:
In research, derivatization is also employed to enhance the analytical detection of N-acyl glycines. For example, derivatizing the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve its detection by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This technique allows for more sensitive and accurate quantification in biological samples, which is essential for metabolic and pharmacokinetic studies that inform SAR.
The table below outlines potential derivatization strategies for SAR studies of this compound.
| Molecular Scaffold | Site of Derivatization | Potential Modifications | Purpose in SAR Studies |
| Glycine | Carboxylic acid | Esterification (e.g., methyl, ethyl esters), Amidation | Investigate the role of charge and polarity on activity. |
| Glycine | α-carbon | Substitution with different amino acids (e.g., Alanine, Valine) | Probe steric and electronic requirements of the binding site. |
| Nicotinoyl Ring | Pyridine ring | Introduction of substituents (e.g., chloro, methyl) | Evaluate the influence of electronics and sterics on the aromatic system. |
By synthesizing and testing a library of such derivatives, researchers can build a comprehensive understanding of the structural features required for the desired biological activity, leading to the design of more potent and selective compounds. nih.govmdpi.com
Pharmacological and Toxicological Investigations of N 4 Trifluoromethylnicotinoyl Glycine
Pharmacokinetic Studies of TFNG
The pharmacokinetic properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its potential biological activity and toxicity. While specific pharmacokinetic studies exclusively on TFNG are limited, its behavior as a metabolite of flonicamid (B1672840) provides significant insights.
Absorption, Distribution, and Excretion Profiles
Studies on flonicamid in rats indicate that the parent compound is rapidly absorbed and excreted, primarily through urine. As a metabolite, TFNG has been identified in the liver, suggesting that this organ is a key site for the metabolism of flonicamid and its intermediates. Following the administration of radiolabelled flonicamid to rats, the majority of the radioactivity is excreted within the first 24 hours, indicating that its metabolites, including TFNG, are not expected to bioaccumulate. While flonicamid is widely distributed in tissues, the presence of TFNG has been specifically noted in the liver.
Metabolite Profiling and Identification
TFNG is a well-established metabolite of the insecticide flonicamid. The metabolic pathway leading to the formation of TFNG involves at least one intermediate metabolite, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM). The conversion of flonicamid to TFNG-AM is a key step, which is then further metabolized to TFNG. Other significant metabolites of flonicamid that have been identified include 4-trifluoromethylnicotinic acid (TFNA) and 4-trifluoromethylnicotinamide (TFNA-AM). The detection of TFNG and its precursor, TFNG-AM, has been confirmed in various matrices, including in laboratory and field studies on oranges treated with flonicamid. researchgate.net
Toxicological Studies on TFNG (as a metabolite of flonicamid)
Genotoxicity and DNA Interaction Studies
Genotoxicity studies are designed to assess the potential of a substance to cause damage to genetic material. In the case of TFNG, a key study conducted to evaluate its mutagenic potential was the Ames test. The results of this assay indicated that TFNG did not show any evidence of genotoxicity. This is a significant finding, as it suggests that this metabolite is unlikely to cause mutations in DNA.
In Vitro and In Vivo Toxicity Assessments (focus on mechanistic insights)
The toxicity of TFNG has been evaluated through both acute and repeated-dose studies in animal models.
Acute Toxicity: In acute oral toxicity studies conducted in rats, TFNG has been shown to have low toxicity. The median lethal dose (LD50) was found to be greater than 2000 mg/kg of body weight, which classifies it as a substance with a low acute oral toxicity profile.
Enzyme Interactions and Their Toxicological Implications (e.g., amidases, nitrilases, cytochrome P450s)
The formation of TFNG from its precursor, TFNG-AM, is an enzymatic process.
Amidases: The conversion of TFNG-AM to TFNG is catalyzed by a class of enzymes known as amidases. These enzymes play a role in the hydrolysis of amide bonds. A novel amidase, identified as PsmiA, has been shown to efficiently hydrolyze TFNG-AM to TFNG. This enzymatic transformation is a key step in the metabolic pathway of flonicamid.
Nitrilases: In addition to amidases, nitrilases have also been implicated in the metabolic pathway of flonicamid leading to TFNG. Studies on the bacterium Variovorax boronicumulans have identified nitrilases (NitA and NitB) that can degrade flonicamid to both TFNG-AM and TFNG. This indicates that multiple enzymatic pathways can contribute to the formation of this metabolite in different biological systems.
Cytochrome P450s: There is currently a lack of specific information in the public domain regarding the interaction of N-(4-Trifluoromethylnicotinoyl)glycine with cytochrome P450 enzymes. These enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics. Further research would be needed to determine if TFNG is a substrate, inhibitor, or inducer of any of the cytochrome P450 isoenzymes, which would have implications for its potential to be involved in drug-drug or chemical-chemical interactions.
Comparative Analysis of TFNG with Similar Compounds and Other Flonicamid Metabolites
This compound (TFNG) is a significant metabolite of the insecticide flonicamid, primarily observed in plants. fao.org A comprehensive understanding of its pharmacological and toxicological profile requires a comparative analysis with its parent compound, flonicamid, and other related metabolites. These metabolites include 4-trifluoromethylnicotinic acid (TFNA), 4-trifluoromethylnicotinamide (TFNA-AM), and N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM). Such a comparison highlights the structural and metabolic differences that influence their biological activity and toxicological endpoints.
Flonicamid itself is an insecticide that acts as a chordotonal organ modulator, disrupting the function of these sensory organs in insects. nih.gov Research indicates that flonicamid is a pro-insecticide, with its major animal metabolite, TFNA-AM, being the potent active compound that stimulates both locust and fly chordotonal organs. nih.gov In contrast, flonicamid itself only weakly affects these organs. nih.gov The primary metabolic pathways for flonicamid differ between plants and animals. In plants, the major metabolites are TFNG and TFNA. In animals, such as rats and goats, the predominant metabolite is TFNA-AM, which is found in urine, feces, bile, tissues, and milk. fao.orgnih.gov TFNG is considered a minor metabolite in rats, detected primarily in the liver. fao.orgnih.gov
Toxicological assessments reveal significant differences between flonicamid and its metabolites. Flonicamid exhibits moderate acute oral toxicity in rats. fao.org However, its key metabolites, including TFNG, TFNA, and TFNA-AM, demonstrate low acute oral toxicity. federalregister.gov Genotoxicity studies, specifically the Ames test, have shown no evidence of mutagenicity for TFNA, TFNA-AM, or TFNG. fao.org
Short-term toxicity studies further underscore these differences. In a 90-day study in rats, TFNG was administered in the diet, and the No-Observed-Adverse-Effect-Level (NOAEL) was established at the highest doses tested, indicating low subchronic toxicity. fao.org Similarly, a 90-day study on TFNA found no treatment-related systemic toxicity, with the NOAEL also being the highest dose tested. who.int This suggests that TFNA is markedly less toxic than the parent compound, flonicamid. fao.org Given that TFNA-AM is a major metabolite in rats, it is concluded that it would be no more toxic than flonicamid itself. fao.org
The following tables provide a comparative summary of the toxicological data and metabolic occurrence of these compounds.
Comparative Toxicological Data
| Compound | Acute Oral LD50 (Rat) | Genotoxicity (Ames Test) | 90-Day Study NOAEL (Rat) |
|---|---|---|---|
| Flonicamid | 884 mg/kg bw | Negative | Not specified in provided context |
| TFNG | >2000 mg/kg bw | Negative | 135 mg/kg bw/day (males), 411 mg/kg bw/day (females) (highest dose tested) |
| TFNA | >2000 mg/kg bw | Negative | 136 mg/kg bw/day (males) (highest dose tested) |
| TFNA-AM | >2000 mg/kg bw | Negative | Not specified; considered no more toxic than parent compound |
Comparative Occurrence and Metabolic Role
| Compound | Primary Occurrence | Metabolic Role |
|---|---|---|
| Flonicamid | Parent Compound | Pro-insecticide |
| TFNG | Major plant metabolite; minor rat liver metabolite | Metabolite resulting from hydrolysis and conjugation with glycine (B1666218) |
| TFNA | Major plant metabolite; also found in animals | Metabolite resulting from hydrolysis of the amide group |
| TFNA-AM | Major animal metabolite | Potent active metabolite; chordotonal organ modulator |
| TFNG-AM | Rat metabolite; found in plants and soil | Intermediate metabolite in the pathway from flonicamid to TFNG |
Computational and Structural Biology Approaches in N 4 Trifluoromethylnicotinoyl Glycine Research
Molecular Docking and Simulation Studies of TFNG and Its Interacting Enzymes
Molecular docking and simulation are powerful computational techniques used to predict and analyze the interaction between a ligand, such as TFNG, and a target protein, typically an enzyme. These studies are critical for understanding the mechanism of enzymatic degradation and the factors governing binding affinity and specificity.
Binding site analysis identifies the specific pocket or cavity on an enzyme where a ligand binds. Molecular docking studies involving precursors to TFNG, such as N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM), have provided valuable models for how TFNG itself might interact with related enzymes like amidases. In studies of the amidase PsmiA from Pseudaminobacter salicylatoxidans, the catalytic pocket is shown to accommodate the ligand, positioning it for enzymatic action. nih.gov
The interactions stabilizing the ligand within the active site are multifaceted. Key amino acid residues form a network of contacts with the ligand. For TFNG-AM, a crucial nucleophilic attack by the Ser161 residue is facilitated by the specific orientation of the molecule within the binding pocket. nih.gov This orientation is maintained by a series of non-covalent interactions with surrounding residues. While direct studies on TFNG are limited, the binding mode of its precursor suggests that the trifluoromethylnicotinoyl and glycine (B1666218) moieties are primary determinants for interaction.
Table 1: Key Amino Acid Residues in the PsmiA Binding Site Interacting with TFNG-AM
| Interacting Residue | Role in Binding |
|---|---|
| Ser161 | Performs nucleophilic attack on the ligand. nih.gov |
| Glu243 | Contributes to the hydrophilic interaction network. nih.gov |
| Glu247 | Contributes to the hydrophilic interaction network. nih.gov |
| Arg240 | Plays a role in binding through hydrophilic interactions. nih.gov |
The stability of the ligand-enzyme complex is governed by a balance of hydrophobic and hydrophilic interactions.
Hydrophobic Interactions: These interactions are crucial for anchoring the ligand within the catalytic pocket. In the case of TFNG-AM, hydrophobic interactions help stabilize its conformation, ensuring it is correctly positioned for the catalytic event. nih.gov The trifluoromethyl group and the pyridine (B92270) ring of TFNG are inherently hydrophobic and would be expected to form favorable interactions with nonpolar amino acid residues in the enzyme's active site.
Hydrophilic Interactions: These interactions, primarily hydrogen bonds, play a significant role in determining the specificity of binding. The glycine portion of TFNG, with its carboxyl and amide groups, is a prime candidate for forming hydrogen bonds. In studies with the related compound TFNG-AM, hydrophilic fragments of residues such as Glu243, Glu247, Arg240, and Asp241 are postulated to be important for molecular binding to the amidase PsmiA. nih.gov These interactions guide the ligand into a precise orientation within the active site.
Quantum Chemical Calculations and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and chemical properties of a molecule like TFNG. These methods can predict molecular geometry, vibrational frequencies, and electronic properties that are difficult to measure experimentally.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. TFNG possesses several rotatable bonds, particularly within the glycine linker, which connects the nicotinoyl group to the carboxylic acid. This flexibility allows it to adopt multiple low-energy conformations.
Ab initio calculations on similar molecules, such as glycine itself, have shown that the balance between intramolecular hydrogen bonding and steric repulsion determines the relative stability of different conformers. researchgate.net For TFNG, key rotational degrees of freedom would include the bonds within the N-CH2-COOH segment. The resulting conformers could range from extended, linear shapes to more compact, folded structures stabilized by intramolecular hydrogen bonds between the amide proton and the carboxyl oxygen, or between the pyridine nitrogen and the glycine group. Identifying the most stable conformer is essential for understanding how the molecule fits into an enzyme's active site.
Table 2: Potential Rotational Isomers of TFNG
| Rotational Bond | Description | Potential Conformations |
|---|---|---|
| Pyridine-Carbonyl | Rotation around this bond alters the orientation of the glycine tail relative to the pyridine ring. | Planar and non-planar arrangements. |
| Carbonyl-Nitrogen | The amide bond has partial double-bond character, restricting rotation, but some flexibility exists. | Primarily trans, with some possibility of a higher-energy cis conformer. |
| Nitrogen-CH2 | Rotation determines the position of the carboxylic acid group relative to the amide backbone. | Can lead to extended or folded structures. |
Vibrational analysis computationally predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.com These calculations are invaluable for interpreting experimental spectra and confirming the molecular structure.
For TFNG, a theoretical vibrational spectrum would show characteristic frequencies for its functional groups. The calculations can assign specific atomic motions (stretching, bending, wagging) to each predicted frequency.
Table 3: Predicted Vibrational Modes for TFNG and Their Approximate Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |
| N-H Stretch | Amide | 3350 - 3180 |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 |
| N-H Bend (Amide II) | Amide | 1570 - 1515 |
| C-N Stretch | Pyridine Ring | 1360 - 1250 |
These theoretical predictions, when correlated with experimental spectroscopic data, provide a powerful tool for structural confirmation and for studying how intermolecular interactions (like hydrogen bonding in a solvent or an enzyme active site) can shift these vibrational frequencies. mdpi.com
An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is a valuable tool for predicting chemical reactivity and intermolecular interactions. The map is colored to show regions of negative, positive, and neutral potential.
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For TFNG, the most negative regions are expected to be localized on the oxygen atoms of the carbonyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring. ijasret.com These sites are the most likely to act as hydrogen bond acceptors.
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amide and carboxyl groups are expected to be the most positive regions, making them primary sites for hydrogen bond donation. ijasret.com
The ESP map of TFNG would highlight its polar nature, showing a clear separation of charge that facilitates its interaction with polar enzymes and its solubility in aqueous environments. It provides a roadmap for understanding how TFNG will orient itself when approaching another molecule, guiding its docking into an enzyme's binding site. researchgate.net
Homology Modeling of Enzymes Involved in TFNG Biotransformation
The biotransformation of Flonicamid (B1672840) to TFNG is a multi-step process involving several key enzymes. Homology modeling, a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a known protein structure, has been instrumental in characterizing these enzymes.
One of the critical steps in the formation of TFNG is the conversion of its precursor, N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM). This reaction is catalyzed by amidase enzymes. A notable study on the bacterium Pseudaminobacter salicylatoxidans identified a novel amidase, PsmiA, responsible for the hydrolysis of TFNG-AM to TFNG. mdpi.com Due to the absence of an experimentally determined crystal structure, researchers employed homology modeling to construct a 3D model of PsmiA. This model suggested that specific amino acid residues, namely Glu247 and Met242, may play a significant role in the enzyme's catalytic activity. mdpi.com
Further up the biotransformation pathway, the conversion of Flonicamid to TFNG-AM is facilitated by nitrile hydratases. In a study involving Ensifer adhaerens, structural homology modeling was used to elucidate the 3D structures of two nitrile hydratases, PnhA and CnhA. The modeling efforts indicated that the residue β-Glu56 might be crucial in explaining the significant differences observed in the enzymatic activity of these two proteins. nih.gov
| Enzyme | Organism | Function | Key Residues (from Homology Modeling) |
|---|---|---|---|
| PsmiA (Amidase) | Pseudaminobacter salicylatoxidans | Hydrolysis of TFNG-AM to TFNG | Glu247, Met242 |
| PnhA (Nitrile Hydratase) | Ensifer adhaerens | Conversion of Flonicamid to TFNG-AM | β-Glu56 |
| CnhA (Nitrile Hydratase) | Ensifer adhaerens | Conversion of Flonicamid to TFNG-AM | β-Glu56 |
Structure-Activity Relationship (SAR) Studies Utilizing Computational Models
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. Computational models have become indispensable in modern SAR investigations, enabling the prediction of a compound's activity and the rational design of new molecules with desired properties.
As of the current body of scientific literature, specific computational SAR studies focusing exclusively on N-(4-Trifluoromethylnicotinoyl)glycine are not widely available. Such studies would systematically modify the structure of TFNG in silico and use computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict how these changes affect its interaction with specific biological targets.
While direct computational SAR studies on TFNG are yet to be published, the homology models of the enzymes involved in its biotransformation provide a solid foundation for future research in this area. For instance, molecular docking simulations could be performed to predict the binding affinity of various TFNG analogs to the active sites of enzymes like PsmiA. This would help in understanding the structural requirements for substrate recognition and turnover, thereby establishing a preliminary SAR.
The application of computational SAR studies to TFNG could have significant implications. For example, by understanding how structural modifications affect its rate of biodegradation, it might be possible to predict the environmental persistence of related compounds. Furthermore, if TFNG is found to have any off-target biological effects, computational SAR could guide the design of analogs with reduced activity to minimize potential risks.
Future Directions and Emerging Research Avenues
Investigating Novel Biological Activities and Therapeutic Potential of N-(4-Trifluoromethylnicotinoyl)glycine
Currently, TFNG is almost exclusively characterized as a metabolite resulting from the biotransformation of flonicamid (B1672840). scbt.com However, the history of pharmacology is replete with examples of metabolites exhibiting their own distinct and sometimes potent biological activities. The future of TFNG research may lie in its systematic evaluation for novel bioactivities beyond its role as a pesticide byproduct.
The exploration of new therapeutic agents often involves screening compounds against a wide array of biological targets. technologynetworks.com A new approach that integrates molecular biology, analytical chemistry, and bioinformatics could be applied to TFNG. technologynetworks.com Such a platform could elucidate any potential interactions with cellular pathways, such as cyclin-dependent kinase inhibition or other mechanisms relevant to therapeutic development. technologynetworks.com While comprehensive toxicological assessments of the parent compound, flonicamid, have not indicated significant concerns for neurotoxicity, immunotoxicity, or carcinogenicity, the specific biological profile of TFNG remains largely uncharted territory. regulations.govregulations.gov Future studies could employ high-throughput screening and advanced metabolomics to determine if TFNG possesses any clinically relevant properties, such as antimicrobial, anti-inflammatory, or antitumor activities, which have been identified in other novel halogenated compounds. nih.govnih.gov
Advanced Methodologies for TFNG Detection and Environmental Fate Modeling
The ability to accurately detect and predict the environmental behavior of TFNG is fundamental to assessing its impact. Future research will likely focus on refining analytical techniques and enhancing the predictive power of environmental models.
Advanced Detection Methods: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) stands as the accepted enforcement method for the detection of TFNG, alongside flonicamid and its other metabolites, in various plant commodities. regulations.govregulations.gov This technique offers high sensitivity and specificity. taylorandfrancis.com Future advancements may focus on developing more rapid, field-deployable detection kits and expanding the range of validated matrices to include more complex environmental samples like sediments and biota.
Interactive Table: Current Analytical Method for TFNG Detection
| Parameter | Description |
| Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) |
| Application | Quantitative analysis of TFNG, flonicamid, and other metabolites (TFNA, TFNA-AM) in plant commodities. regulations.govregulations.gov |
| Limit of Quantitation (LOQ) | 0.01 to 0.02 parts per million (ppm), depending on the crop matrix. regulations.govregulations.gov |
| Limit of Detection (LOD) | Can be estimated as approximately one-third of the LOQ. regulations.gov |
| Validation | The method has been sufficiently validated for use on a variety of crops. regulations.gov |
Environmental Fate Modeling: Environmental fate models are computational tools used to predict the transport and transformation of chemicals in the environment. mdpi.comcdc.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize screening-level water exposure models, such as the Pesticide Root Zone Model Ground Water (PRZM GW), to estimate drinking water concentrations of pesticide residues, including TFNG. mfds.go.kr These models incorporate data on the compound's physicochemical properties, soil characteristics, and climate patterns to simulate its movement through soil and into water sources. nih.govepa.gov
Future research should aim to improve the accuracy of these models by:
Generating more precise data on TFNG-specific properties like its soil-water partition coefficient (Kd) and degradation half-life in various environmental compartments.
Integrating advanced modeling systems that can couple air dispersion, vadose zone transit, and groundwater flow to create a more holistic picture of its environmental journey. nih.gov
Considering photoreaction and other emerging fate processes that are not yet commonly included in standard models. mdpi.com
Enzyme Engineering and Bioremediation Strategies Involving TFNG Biotransformation
Bioremediation leverages biological processes, primarily microbial, to degrade or detoxify environmental contaminants. youtube.comyoutube.com While specific enzymes that act on TFNG have not been extensively studied, this area represents a significant opportunity for future research. The biotransformation of flonicamid into TFNG implies that enzymatic pathways capable of modifying this chemical structure already exist in certain organisms.
Future research could focus on:
Identifying and Characterizing Enzymes: The first step is to isolate and identify the specific enzymes and microorganisms (bacteria or fungi) responsible for the degradation of flonicamid and its metabolites, including TFNG. nih.govnih.gov This would involve screening microbial communities from contaminated soils.
Enzyme Engineering: Once identified, these enzymes could be modified through protein engineering techniques to enhance their efficiency, stability, and specificity for TFNG. nih.gov The goal is to create biocatalysts that can rapidly break down the compound into non-toxic products. numberanalytics.comyoutube.com
Developing Bioremediation Systems: Engineered enzymes or whole microorganisms could be deployed in bioreactors for treating contaminated water or applied directly to contaminated soil (a process known as bioaugmentation) to accelerate cleanup. youtube.comyoutube.com
This approach offers a potentially sustainable and cost-effective solution for managing environments impacted by pesticide residues. youtube.com
Exploration of this compound as a Building Block in Complex Chemical Synthesis
Beyond its role as a metabolite, the chemical structure of TFNG presents it as a potentially valuable synthon, or building block, for the creation of more complex molecules. Its structure features a trifluoromethyl-substituted pyridine (B92270) ring, a common motif in medicinal chemistry, linked to the amino acid glycine (B1666218). nih.gov
The key structural features that make TFNG an interesting candidate for synthesis include:
Fluorinated Heterocycle: The 4-(trifluoromethyl)nicotinic acid core is a desirable moiety. The inclusion of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
Amino Acid Conjugate: The glycine tail provides a reactive handle (a carboxylic acid and an amide linkage) that can be readily modified, allowing for the extension of the molecular scaffold or its attachment to other molecules.
Future research in synthetic chemistry could explore using TFNG to construct novel compounds for applications in pharmaceuticals or materials science. By leveraging the unique combination of its fluorinated core and amino acid component, chemists could potentially develop new classes of molecules with tailored biological or physical properties.
Comprehensive Risk Assessment Frameworks Integrating TFNG Research Findings
A robust risk assessment is essential for any environmental compound. For TFNG, this requires a comprehensive framework that integrates findings from all areas of research. Regulatory agencies already conduct such assessments for parent pesticides like flonicamid, which include major metabolites. regulations.govmfds.go.kr
A comprehensive risk assessment framework for TFNG involves several key components:
Residue Chemistry: This includes data from advanced detection methods to determine the concentration of TFNG in food, feed, and drinking water. regulations.govregulations.gov
Toxicology Profile: Future studies on the specific biological activities of TFNG will inform its hazard characterization.
Exposure Assessment: Environmental fate and transport models are used to estimate the extent of human and ecological exposure through various pathways (dietary, water). mfds.go.krepa.gov
Risk Characterization: This final step integrates the hazard and exposure data. For metabolites like TFNG, a "total toxic residue" approach is often employed, where the combined risk of the parent compound and its key metabolites is considered to ensure that exposure levels remain below the chronic population adjusted dose (cPAD) and pose no harm to the general population or sensitive subgroups like children. mfds.go.kr
Future research will continuously refine these frameworks by providing more accurate data for each component, leading to more precise and reliable safety assessments.
Q & A
Q. What analytical methods are recommended for detecting and quantifying TFNG in biological matrices?
TFNG is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . A validated method involves:
- Extraction : Phosphate buffer (pH-adjusted to 1.5–2.0) followed by ethyl acetate partitioning to isolate TFNG from plant tissues (e.g., apples, cucumbers) .
- Chromatography : Separation on an Acquity BEH C18 column with a gradient of 0.1% formic acid in water and methanol .
- Detection : Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode, ensuring high sensitivity (LOQ < 10 µg/kg) .
Q. How is TFNG formed in biological systems?
TFNG is a primary metabolite of flonicamid , a pyridinecarboxamide insecticide. In plants, flonicamid undergoes sequential degradation:
Q. What are the key structural features of TFNG influencing its reactivity?
TFNG contains:
- A nicotinoyl group with a trifluoromethyl substitution at the 4-position, enhancing electron-withdrawing effects.
- A glycine moiety linked via an amide bond, enabling participation in peptide-like interactions . These features affect solubility (polar at acidic pH) and stability under alkaline conditions.
Advanced Research Questions
Q. How can experimental designs address variability in TFNG’s metabolic fate across species?
Follow NIH preclinical guidelines to ensure reproducibility:
- Statistical rigor : Use ≥3 biological replicates and account for interspecies differences in cytochrome P450 activity.
- Controls : Include negative controls (untreated samples) and positive controls (spiked TFNG) to validate extraction efficiency .
- Dose-response studies : Track TFNG/TFNA ratios to model degradation kinetics .
Q. What in silico tools are effective for predicting TFNG’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate TFNG’s binding to nicotinic acetylcholine receptors (nAChRs), leveraging its structural similarity to nicotinamide .
- Surface plasmon resonance (SPR) : Quantify binding affinity (e.g., KD values) for enzymes like glutathione S-transferases (GSTs), which may detoxify TFNG .
- MD simulations : Assess stability of TFNG-protein complexes under physiological pH (e.g., 7.4 vs. acidic lysosomal conditions) .
Q. How does pH influence TFNG’s stability during sample preparation?
- Acidic conditions (pH 1.5–2.0) : Stabilize TFNG during extraction by protonating the glycine moiety, reducing hydrolysis .
- Neutral/alkaline conditions : Accelerate degradation to TFNA-AM via nucleophilic attack on the amide bond. Pre-treat samples with formic acid to quench enzymatic activity .
Q. What comparative studies distinguish TFNG from structurally related metabolites?
Methodological Notes
- Synthesis : While TFNG is primarily a metabolite, in vitro synthesis may involve coupling 4-(trifluoromethyl)nicotinic acid with glycine ethyl ester, followed by hydrolysis (reference methods from analogous glycine derivatives in ).
- Contradictions : Limited data exist on TFNG’s bioaccumulation potential. Conflicting reports on soil mobility require validation via OECD 106 adsorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
